Guanidine, 1,1'-(pyrimidine-2,4-diyl)DI-
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Overview
Description
1,1’-(Pyrimidine-2,4-diyl)diguanidine is a heterocyclic compound that features a pyrimidine ring substituted with two guanidine groups at the 2 and 4 positions.
Preparation Methods
The synthesis of 1,1’-(Pyrimidine-2,4-diyl)diguanidine typically involves the reaction of guanidine with a pyrimidine precursor. One common method includes reacting guanidine with 1,2-dichloroethane in a basic medium to yield 1,1’-(Ethane-1,2-diyl)diguanidine, which is then coupled with diethylmalonate and other reagents to form the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1’-(Pyrimidine-2,4-diyl)diguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The guanidine groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as diethylmalonate, phosphorus pentachloride, and aniline are commonly used in the synthesis and modification of this compound.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
1,1’-(Pyrimidine-2,4-diyl)diguanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,1’-(Pyrimidine-2,4-diyl)diguanidine involves its interaction with various molecular targets. The guanidine groups can form hydrogen bonds with biological molecules, affecting their function. In medicinal applications, it may inhibit specific enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1,1’-(Pyrimidine-2,4-diyl)diguanidine can be compared with other pyrimidine derivatives such as:
1,1’-(Ethane-1,2-diyl)diguanidine: This compound is a precursor in the synthesis of 1,1’-(Pyrimidine-2,4-diyl)diguanidine and shares similar chemical properties.
N,N′′′- [Dithiobis (methylene-4,2-thiazolediyl)]bisguanidine: Another guanidine derivative with different biological activities and applications.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their potential as PARP-1 inhibitors and anticancer agents.
The uniqueness of 1,1’-(Pyrimidine-2,4-diyl)diguanidine lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Biological Activity
Guanidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of the compound Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- , synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
The compound Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- is characterized by its unique pyrimidine backbone which contributes to its biological efficacy. The synthesis often involves reactions between guanidine and various nucleophiles to form pyrimidine derivatives. For instance, guanidine has been utilized in the synthesis of azolopyrimidine derivatives connected to thiazole moieties, demonstrating its versatility in generating compounds with potential therapeutic applications .
Research indicates that guanidine-based compounds exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that certain pyrimidine derivatives derived from guanidine showed GI50 values in the low micromolar range against human tumor cell lines while sparing healthy fibroblasts . The mechanism is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth and proliferation.
Case Studies
- Pyrimidine Steroids : A focused library of steroidal pyrimidines was synthesized, revealing potent antiproliferative activity with GI50 values ranging from 2.6–3.7 µM against tumor cells while being non-toxic to healthy cells (GI50 > 100 µM) .
- Benzothiazole Derivatives : Guanidine derivatives linked to benzothiazole were evaluated for anticancer properties and demonstrated promising results in inhibiting cancer cell proliferation .
Guanidine compounds have also shown notable antibacterial activity. The positively charged guanidine moiety interacts electrostatically with negatively charged bacterial membranes, leading to membrane disruption and cell death . This mechanism underlines the potential of guanidine derivatives as cationic amphiphilic drugs.
Case Studies
- Antibacterial Efficacy : A series of alkyl-biguanylated compounds were tested against various bacterial strains, including multi-drug resistant organisms. One compound exhibited MIC values as low as 0.12 µg/mL against Gram-positive bacteria and significant activity against resistant strains like E. cloacae and A. baumannii .
- Synthesis and Evaluation : Another study synthesized N,N'-substituted phenylimidazo-pyrimidine derivatives which displayed potent antibacterial activity against both Gram-positive and Gram-negative microorganisms .
Comparative Data Table
Compound Type | Activity Type | MIC (µg/mL) | GI50 (µM) | Notes |
---|---|---|---|---|
Pyrimidine Steroids | Anticancer | - | 2.6–3.7 | Non-toxic to healthy cells |
Alkyl-Biguanylated Compounds | Antibacterial | 0.12–4 | - | Effective against multi-drug resistant strains |
Benzothiazole Derivatives | Anticancer | - | - | Promising results in inhibiting proliferation |
Imidazo-Pyrimidine Derivatives | Antibacterial | - | - | Active against both Gram-positive and Gram-negative |
Properties
CAS No. |
31414-49-0 |
---|---|
Molecular Formula |
C6H10N8 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)pyrimidin-4-yl]guanidine |
InChI |
InChI=1S/C6H10N8/c7-4(8)12-3-1-2-11-6(13-3)14-5(9)10/h1-2H,(H8,7,8,9,10,11,12,13,14) |
InChI Key |
YRXONVDHHSMUDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N=C(N)N)N=C(N)N |
Origin of Product |
United States |
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